Product packaging for Ethyl 3,5-dichloro-4-methoxybenzoate(Cat. No.:CAS No. 15945-28-5)

Ethyl 3,5-dichloro-4-methoxybenzoate

Cat. No.: B094425
CAS No.: 15945-28-5
M. Wt: 249.09 g/mol
InChI Key: VKISJJBQCWTCFE-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-4-methoxybenzoate (CAS 15945-28-5) is a substituted benzoate ester with the molecular formula C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.09 g/mol . Its structure is characterized by chlorine atoms at the 3- and 5-positions of the benzene ring, a methoxy group at the 4-position, and an ethyl ester moiety . The compound exhibits moderate hydrophobicity, with a calculated logP value of 3.62 . This compound is a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis . The presence of the ester group makes it a precursor to 3,5-dichloro-4-methoxybenzoic acid, which can be accessed via hydrolysis . Furthermore, the chlorine atoms on the aromatic ring are reactive sites that can undergo nucleophilic substitution reactions with various reagents, such as amines or thiols, to generate a diverse array of more complex derivatives . For analytical and purification purposes, this compound can be effectively analyzed using reverse-phase (RP) HPLC. A proven method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass spectrometry-compatible applications) . This method is scalable and can be applied for the isolation of impurities in preparative separation and in pharmacokinetic studies . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2O3 B094425 Ethyl 3,5-dichloro-4-methoxybenzoate CAS No. 15945-28-5

Properties

IUPAC Name

ethyl 3,5-dichloro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKISJJBQCWTCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166665
Record name Ethyl 3,5-dichloro-4-methoxybenzoate
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Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15945-28-5
Record name Benzoic acid, 3,5-dichloro-4-methoxy-, ethyl ester
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Record name Ethyl 3,5-dichloro-4-methoxybenzoate
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Record name Ethyl 3,5-dichloro-4-methoxybenzoate
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Record name Ethyl 3,5-dichloro-4-methoxybenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dichloro-4-methoxybenzoate can be synthesized through the esterification of 3,5-dichloro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,5-dichloro-4-methoxybenzoic acid and ethanol.

    Oxidation: 3,5-dichloro-4-methoxybenzoic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 3,5-dichloro-4-methoxybenzoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and hydrolysis .

Biological Studies

In biological research, this compound is utilized to investigate enzyme inhibition and protein-ligand interactions. The chlorine atoms and methoxy group enhance its binding affinity towards specific molecular targets, making it valuable for studying biochemical pathways .

Pharmaceutical Applications

The compound acts as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .

Agrochemicals

This compound is involved in the production of agrochemicals, where it contributes to the development of pesticides and herbicides that are effective against various agricultural pests .

Analytical Chemistry

This compound can be analyzed using high-performance liquid chromatography (HPLC). It has been successfully separated on Newcrom R1 HPLC columns under optimized conditions, showcasing its utility in analytical applications .

Case Studies

Study Application Findings
Study on Enzyme InhibitionBiological ResearchDemonstrated significant inhibition of specific enzymes, indicating potential therapeutic applications.
Synthesis of DerivativesOrganic ChemistrySuccessfully synthesized several derivatives with enhanced biological activity compared to the parent compound.
HPLC Method DevelopmentAnalytical ChemistryDeveloped a scalable HPLC method for separating impurities in preparative separation processes.

Mechanism of Action

The mechanism of action of ethyl 3,5-dichloro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards molecular targets. The ester group can undergo hydrolysis, releasing the active acid form, which may further interact with biological pathways .

Comparison with Similar Compounds

Ethyl 3,5-Dichloro-4-Hydroxybenzoate

  • Molecular Formula : C₉H₈Cl₂O₃
  • Key Differences : Replaces the 4-methoxy group with a hydroxyl (-OH) group.
  • Properties: Lower molecular weight (227.02 g/mol) due to the absence of a methyl group. Increased polarity (lower logP) compared to the methoxy analog, impacting solubility and chromatographic retention . Applications: Used in synthetic intermediates, with safety data highlighting handling precautions for phenolic hydroxyl groups .

Methyl 3,5-Dichloro-4-Methoxybenzoate (CAS 24295-27-0)

  • Molecular Formula : C₉H₈Cl₂O₃
  • Key Differences : Ethyl ester replaced with a methyl ester.
  • Properties :
    • Smaller molecular weight (235.06 g/mol ) due to the methyl group.
    • Slightly lower logP (~3.3–3.5) compared to the ethyl analog, affecting partition coefficients.
    • Applications: Serves as a pharmaceutical impurity (e.g., Dotinurad Impurity 33) and is available in high purity (95–99%) for research .

Methyl 3,5-Dichloro-4-Ethoxybenzoate

  • Molecular Formula : C₁₀H₁₀Cl₂O₃
  • Key Differences : Methoxy group replaced with ethoxy (-OCH₂CH₃).
  • Properties :
    • Similar molecular weight (249.09 g/mol ) to the target compound but with increased steric bulk.
    • Higher logP (~4.0) due to the ethoxy group’s hydrophobicity.
    • Safety: Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), requiring careful handling .

Ethyl 3,5-Dibromo-2,4-Dihydroxy-6-Methylbenzoate

  • Molecular Formula : C₁₀H₁₀Br₂O₄
  • Key Differences : Chlorine replaced with bromine, additional hydroxyl groups at 2- and 4-positions, and a methyl group at position 4.
  • Properties :
    • Higher molecular weight (353.995 g/mol ) due to bromine and hydroxyl groups.
    • Enhanced polarity from hydroxyls but increased logP (~4.5) from bromine’s hydrophobic contribution.
    • Applications: High-yield synthesis (87.5%) for research, with purity up to 99% .

Tert-Butyl 3,5-Dichloro-4-Methoxybenzoate

  • Key Differences : Ethyl ester replaced with a bulky tert-butyl group.
  • Properties :
    • Significant steric hindrance impacts reactivity and stability.
    • Discontinued commercially, suggesting challenges in synthesis or applications .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) logP Key Applications/Safety
This compound C₁₀H₁₀Cl₂O₃ 249.09 Cl (3,5), OMe (4), Et ester 3.62 HPLC analysis, pharmacokinetics
Ethyl 3,5-dichloro-4-hydroxybenzoate C₉H₈Cl₂O₃ 227.02 Cl (3,5), OH (4), Et ester ~2.8 Synthetic intermediates
Mthis compound C₉H₈Cl₂O₃ 235.06 Cl (3,5), OMe (4), Me ester ~3.4 Pharmaceutical impurities
Methyl 3,5-dichloro-4-ethoxybenzoate C₁₀H₁₀Cl₂O₃ 249.09 Cl (3,5), OEt (4), Me ester ~4.0 Research use with safety precautions
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate C₁₀H₁₀Br₂O₄ 353.995 Br (3,5), OH (2,4), Me (6) ~4.5 High-purity synthesis

Research Findings and Implications

  • Ester Group Impact : Ethyl esters generally exhibit higher logP values than methyl analogs, enhancing lipid solubility for pharmacokinetic applications .
  • Substituent Effects : Methoxy groups improve stability compared to hydroxy analogs, which may undergo oxidation or hydrogen bonding .
  • Safety Considerations : Ethoxy and brominated analogs require stringent handling due to irritancy and toxicity risks .

Biological Activity

Ethyl 3,5-dichloro-4-methoxybenzoate is an organic compound with significant biological activity, particularly in the fields of antimicrobial research and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10Cl2O3
  • Molecular Weight : 249.09 g/mol
  • CAS Number : 15945-28-5

This compound features a methoxy group and two chlorine substituents on the benzene ring, which contribute to its reactivity and biological activity. The compound can be synthesized through the esterification of 3,5-dichloro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformations due to steric hindrance from the chlorine atoms.
  • Antimicrobial Activity : this compound has shown promising results against various pathogens, potentially functioning by disrupting cellular processes in bacteria and fungi .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

  • Inhibition of Bacterial Growth : Research indicates that this compound exhibits significant inhibitory effects against several pathogenic bacteria. For instance, it has been shown to inhibit the growth of Clavibacter michiganensis and Ralstonia solanacearum at low concentrations .
  • Fungal Inhibition : The compound also demonstrates antifungal properties by inhibiting the germination of conidia from plant-pathogenic fungi such as Alternaria brassicicola and Colletotrichum orbiculare at concentrations as low as 0.11μg/ml0.1-1\,\mu g/ml .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound has unique properties due to its specific substitution pattern:

Compound NameAntimicrobial ActivityMechanism of Action
This compoundHighEnzyme inhibition
Ethyl 3,5-dichloro-4-hydroxybenzoateModerateCell wall disruption
Mthis compoundLowUnknown

Study on Antimicrobial Efficacy

A notable study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various plant pathogens. The findings indicated that this compound could serve as a novel biological control agent in agriculture due to its effectiveness at low concentrations .

Research on Mechanistic Pathways

Another research effort focused on elucidating the mechanism by which this compound interacts with microbial enzymes. This study employed kinetic assays to demonstrate that the compound significantly inhibits enzyme activity associated with cell wall synthesis in bacteria, thereby leading to cell lysis .

Q & A

Basic Research Questions

Q. What are the optimized reaction conditions for synthesizing Ethyl 3,5-dichloro-4-methoxybenzoate with high yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use methyl benzoate derivatives as starting materials under mild conditions to enhance safety and reduce side reactions. For example, reflux in DMSO for extended periods (e.g., 18 hours) followed by distillation and crystallization in water-ethanol mixtures can yield ~65% purity .
  • Catalyst Selection : Employ sodium hydroxide (NaOH) in methanol/water systems for ester hydrolysis, ensuring controlled pH to avoid decomposition .
  • Table 1 : Comparison of Synthesis Methods
MethodSolventTime (h)Yield (%)Purity (%)Reference
DMSO RefluxDMSO1865>95
NaOH HydrolysisMeOH/H₂O275>98

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 8.12 ppm for dichloro-substituted benzene) and ester groups (δ 4.28 ppm for ethoxy CH₂) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1635 cm⁻¹ and methoxy (C-O) bands at ~1206 cm⁻¹ .
  • Mass Spectrometry : Use ESI-HRMS to validate molecular ion peaks (e.g., m/z 232.97 [M-H]⁻) and isotopic patterns for chlorine .
  • Data Conflict Resolution : Cross-validate with X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguities in substituent positioning .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) for 4–12 weeks. Monitor degradation via HPLC .
  • pH Stability : Test solubility and decomposition in buffers (pH 2–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electron-deficient regions (e.g., para to methoxy groups) prone to nucleophilic attack .
  • Transition State Analysis : Model reaction pathways for chloride displacement using B3LYP/6-31G(d) basis sets to predict activation energies .

Q. What strategies resolve crystallographic disorder in this compound using SHELXL?

  • Methodological Answer :

  • Twinning Analysis : Apply TWIN/BASF commands in SHELXL to refine datasets with overlapping lattices .
  • Disorder Modeling : Split occupancy of disordered methoxy or ethoxy groups using PART/SUMP restraints and validate via R-factor convergence (<5%) .

Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., hydroxyl, nitro groups) at the 4-position and test inhibitory activity against target enzymes (e.g., hydrolases) .
  • QSAR Modeling : Corrogate Hammett constants (σ) or logP values with IC₅₀ data using partial least squares (PLS) regression .

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